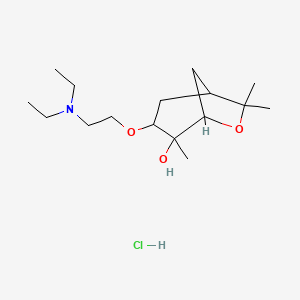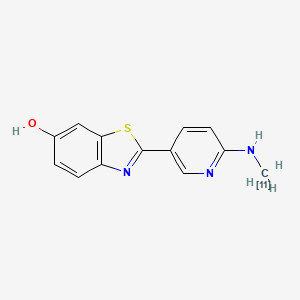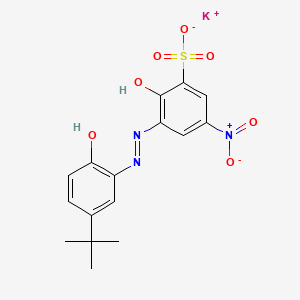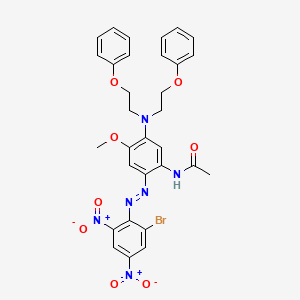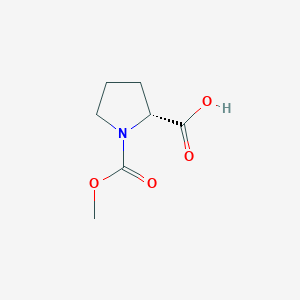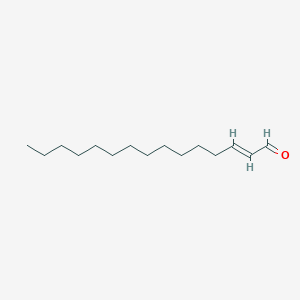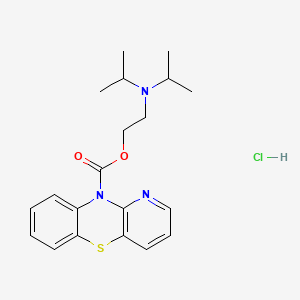
10H-Pyrido(3,2-b)(1,4)benzothiazine-10-carboxylic acid, 2-(diisopropylaminoethyl) ester, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10H-Pyrido(3,2-b)(1,4)benzothiazine-10-carboxylic acid, 2-(diisopropylaminoethyl) ester, hydrochloride is a complex organic compound known for its diverse applications in scientific research. This compound is characterized by its unique chemical structure, which includes a pyrido-benzothiazine core, making it a subject of interest in various fields such as chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10H-Pyrido(3,2-b)(1,4)benzothiazine-10-carboxylic acid, 2-(diisopropylaminoethyl) ester, hydrochloride typically involves multi-step organic reactions. The process begins with the formation of the pyrido-benzothiazine core, followed by the introduction of the carboxylic acid group and the esterification with 2-(diisopropylaminoethyl) alcohol. The final step involves the conversion to the hydrochloride salt to enhance its stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled environments is crucial to maintain the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
10H-Pyrido(3,2-b)(1,4)benzothiazine-10-carboxylic acid, 2-(diisopropylaminoethyl) ester, hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
10H-Pyrido(3,2-b)(1,4)benzothiazine-10-carboxylic acid, 2-(diisopropylaminoethyl) ester, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving the central nervous system.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 10H-Pyrido(3,2-b)(1,4)benzothiazine-10-carboxylic acid, 2-(diisopropylaminoethyl) ester, hydrochloride involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
10H-Pyrido(3,2-b)(1,4)benzothiazine: Shares the core structure but lacks the ester and hydrochloride groups.
10H-Benzo[b]pyrido[2,3-e][1,4]thiazine: Another related compound with a similar core but different functional groups.
Uniqueness
10H-Pyrido(3,2-b)(1,4)benzothiazine-10-carboxylic acid, 2-(diisopropylaminoethyl) ester, hydrochloride is unique due to its specific ester and hydrochloride groups, which confer distinct chemical properties and biological activities. These modifications enhance its solubility, stability, and potential therapeutic applications compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, highlighting its significance in various scientific domains
Propriétés
Numéro CAS |
63885-72-3 |
|---|---|
Formule moléculaire |
C20H26ClN3O2S |
Poids moléculaire |
408.0 g/mol |
Nom IUPAC |
2-[di(propan-2-yl)amino]ethyl pyrido[3,2-b][1,4]benzothiazine-10-carboxylate;hydrochloride |
InChI |
InChI=1S/C20H25N3O2S.ClH/c1-14(2)22(15(3)4)12-13-25-20(24)23-16-8-5-6-9-17(16)26-18-10-7-11-21-19(18)23;/h5-11,14-15H,12-13H2,1-4H3;1H |
Clé InChI |
XMSJXRCSIFBDCF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N(CCOC(=O)N1C2=CC=CC=C2SC3=C1N=CC=C3)C(C)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



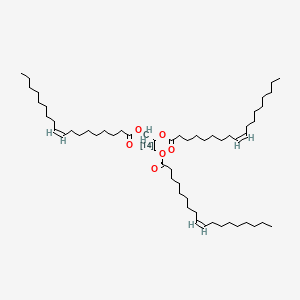
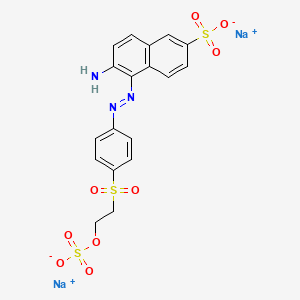
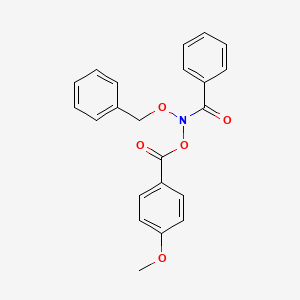
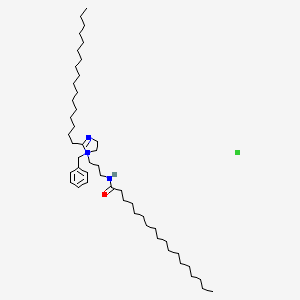
![N-[2-(4-benzhydrylpiperazin-1-yl)ethyl]-3-nitropyridin-4-amine;trihydrochloride](/img/structure/B12703360.png)

